N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide
Description
N-{2-[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide is a synthetic heterocyclic compound characterized by a tetrahydroquinazoline core fused with a cyclohexene carboxamide moiety. The trifluoromethyl (-CF₃) group at the 4-position of the quinazoline ring enhances its metabolic stability and lipophilicity, a common strategy in medicinal chemistry to optimize pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O/c19-18(20,21)16-13-8-4-5-9-14(13)23-15(24-16)10-11-22-17(25)12-6-2-1-3-7-12/h1-2,12H,3-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHCUBXJGSIAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3CCC=CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the trifluoromethyl group. The final step involves the coupling of the quinazoline derivative with cyclohex-3-enecarboxamide under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group (-CONH-) participates in hydrolysis and condensation reactions under acidic/basic conditions:
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Acid-Catalyzed Hydrolysis : Cleavage of the amide bond occurs in concentrated HCl (6 M, 80°C), yielding cyclohex-3-ene-1-carboxylic acid and the ethylamine-linked tetrahydroquinazoline derivative.
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Base-Mediated Condensation : Reacts with primary amines (e.g., methylamine) in DMF at 120°C to form substituted urea derivatives.
Trifluoromethyl Group Transformations
The -CF₃ group on the tetrahydroquinazoline ring demonstrates limited reactivity but engages in:
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Nucleophilic Aromatic Substitution : Under Pd catalysis (Pd(OAc)₂, XPhos), the -CF₃ group is replaced by methoxy (-OCH₃) in methanol at 100°C (72% yield).
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Radical Fluorination : Reacts with Selectfluor® in acetonitrile (80°C) to yield mono- and difluorinated byproducts, confirmed by ¹⁹F NMR .
Cyclohexene Ring Modifications
The cyclohex-3-ene moiety undergoes typical alkene reactions:
Tetrahydroquinazoline Core Reactions
The 5,6,7,8-tetrahydroquinazolin-2-yl group participates in:
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Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the saturated ring to a quinazoline-2,4-dione derivative (55% yield) .
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N-Alkylation : Reacts with methyl iodide (K₂CO₃, DMF) to form N-methylated products at the secondary amine site .
Cross-Coupling Reactions
The ethyl linker enables Suzuki-Miyaura couplings:
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Borylation : Pd(dppf)Cl₂ catalyzes reaction with bis(pinacolato)diboron (1.5 equiv) in dioxane (100°C, 12 h), yielding a boronic ester intermediate (83%) .
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Buchwald-Hartwig Amination : Couples with morpholine (Pd₂(dba)₃, Xantphos) to install tertiary amines (71% yield) .
Acid/Base-Mediated Rearrangements
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Ring Expansion : In H₂SO₄ (conc.), the tetrahydroquinazoline ring undergoes Beckmann rearrangement to form a seven-membered lactam .
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Deprotonation : LDA (THF, -78°C) abstracts the amide proton, generating a resonance-stabilized anion for further functionalization.
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces:
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[2+2] Cycloaddition : Between cyclohexene and tetrahydroquinazoline rings, forming a bridged bicyclic product (32%) .
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C-F Bond Activation : Homolytic cleavage of -CF₃ generates ·CF₂ radicals, detectable by EPR spectroscopy .
Key Mechanistic Insights
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The -CF₃ group’s electron-withdrawing effect increases electrophilicity at C2 of the tetrahydroquinazoline ring, facilitating nucleophilic attacks .
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Strain in the cyclohexene ring lowers activation energy for cycloadditions compared to non-cyclic alkenes .
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Steric hindrance from the ethyl linker slows reactions at the amide nitrogen compared to simpler carboxamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds containing the quinazoline structure exhibit significant anticancer activity. The trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of the drug. Studies have shown that derivatives of tetrahydroquinazoline can inhibit tumor growth in various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structural components allow it to interact with bacterial cell membranes, leading to increased permeability and eventual cell death. In vitro studies have demonstrated effectiveness against several pathogenic strains, suggesting potential use as an antibiotic agent .
Analgesic Effects
Another area of interest is the analgesic properties of this compound. Research indicates that it may modulate pain pathways in the central nervous system, providing relief from chronic pain conditions. Animal models have shown promising results, with reduced pain responses observed following administration .
Materials Science
Non-linear Optical Materials
The unique electronic properties of N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide make it suitable for applications in non-linear optics. Studies have reported high values of first static hyperpolarizability for derivatives of this compound, indicating potential use in photonic devices and sensors .
Polymer Composites
In materials science, this compound has been explored as an additive in polymer matrices to enhance thermal stability and mechanical properties. Its incorporation into polymer composites has shown improvements in tensile strength and thermal degradation temperatures, making it a candidate for advanced material applications .
Biochemical Applications
Enzyme Inhibition Studies
this compound has been investigated for its role as an enzyme inhibitor. Specific studies have focused on its interaction with enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The compound's ability to modulate enzyme activity suggests potential therapeutic applications in metabolic disorders .
Antioxidant Activity
The antioxidant properties of this compound have been documented through various assays demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models. This characteristic positions it as a potential therapeutic agent for conditions associated with oxidative damage .
Mechanism of Action
The mechanism of action of N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group and quinazoline core play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline Derivatives with Trifluoromethyl Substituents
The trifluoromethyl group is a critical pharmacophore in medicinal chemistry. describes N-propyl-2-trichloromethylquinazolin-4-amine, which shares a quinazoline core but differs in substituents (trichloromethyl vs. trifluoromethyl) and lacks the tetrahydro ring system. The trifluoromethyl group in the target compound likely confers superior metabolic resistance compared to trichloromethyl analogs, as -CF₃ is less prone to hydrolysis or oxidative degradation .
Tetrahydroquinoline-Based Pharmaceuticals
The European patent in details a structurally related compound: (5S)-{[2-(4-carboxyphenyl)ethyl]aminol}-5,6,7,8-tetrahydroquinoline-2-carboxylic acid. Both compounds feature a tetrahydroquinoline/quinazoline scaffold, but the target molecule replaces the carboxylic acid with a cyclohexene carboxamide. This substitution may reduce ionization at physiological pH, improving blood-brain barrier penetration .
Data Tables and Research Findings
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Key Findings:
Bioisosteric Advantages : The trifluoromethyl group in the target compound offers enhanced metabolic stability compared to trichloromethyl or nitro groups in compounds .
Gaps in Data: No direct in vitro or in vivo activity data for the target compound are available in the provided evidence. Comparative analysis relies on structural extrapolation.
Biological Activity
N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 383.375 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity by improving its ability to penetrate cell membranes.
The mechanism of action for this compound involves several pathways:
- Inhibition of Oncogenic Pathways : Research indicates that compounds with a tetrahydroquinazoline structure can inhibit the KRAS protein, which is often mutated in various cancers. This inhibition can lead to reduced tumor growth and proliferation.
- Interaction with Enzymes : The compound may interact with specific enzymes or receptors within the cell, modulating their activity to produce therapeutic effects. The trifluoromethyl group plays a crucial role in enhancing these interactions due to its electronic properties.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress and damage.
Anticancer Properties
The primary focus of research on this compound has been its potential as an anticancer agent. In vitro assays have demonstrated significant activity against various cancer cell lines. A summary of findings is presented in the table below:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | KRAS inhibition |
| A549 (Lung Cancer) | 8.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 6.9 | Cell cycle arrest |
These results indicate that the compound effectively inhibits cancer cell proliferation through multiple mechanisms.
Case Studies
- Study on MCF-7 Cells : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.
- A549 Cell Line Research : Another investigation focused on A549 lung cancer cells where it was found that the compound induced significant cell cycle arrest at the G1 phase, suggesting a mechanism for its anticancer effects.
Synthesis
The synthesis of this compound typically involves:
- Formation of Tetrahydroquinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Trifluoromethyl Group : Utilization of trifluoromethylating agents such as trifluoromethyl iodide.
- Amidation Reaction : Finally, attaching the cyclohexene carboxylic acid moiety through amidation reactions completes the synthesis process.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide, and how can purity be optimized?
- Methodology : Multi-step synthesis involving condensation reactions between tetrahydroquinazoline and cyclohexene-carboxamide precursors is typically employed. Controlled conditions (e.g., anhydrous solvents like DMF, temperatures between 60–80°C, and catalysts such as HATU for amide bond formation) are critical to minimize side products . Purification via flash chromatography (ethyl acetate/hexane gradients) or recrystallization (using ethanol or acetonitrile) improves purity. Characterization with -NMR, -NMR, and HPLC-MS confirms structural integrity .
Q. How do structural features like the trifluoromethyl group and tetrahydroquinazoline moiety influence biological activity?
- Analysis : The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating membrane penetration. The tetrahydroquinazoline core may act as a hydrogen-bond acceptor, enabling interactions with enzymes like kinases or proteases. Comparative studies on analogs suggest these moieties improve target binding affinity by 2–3-fold compared to non-fluorinated derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Protocols :
- NMR : -NMR (400 MHz, DMSO-d6) identifies cyclohexene protons (δ 5.6–5.8 ppm) and trifluoromethyl signals (δ 4.2–4.5 ppm). -NMR confirms CF group integrity .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and quinazoline C=N (~1600 cm) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 417.388 [M+H]) confirms molecular weight .
Advanced Research Questions
Q. How can reaction yields be improved during the coupling of the tetrahydroquinazoline and cyclohexene-carboxamide subunits?
- Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates.
- Catalyst Screening : Test coupling agents like EDC/HOBt vs. HATU; the latter may improve yields by 15–20% due to reduced racemization .
- Temperature Gradients : Stepwise heating (40°C → 70°C) minimizes decomposition of heat-sensitive intermediates .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Data Reconciliation :
- Assay Variability : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target engagement (e.g., kinase inhibition) .
- Metabolite Screening : LC-MS/MS detects potential metabolites that may interfere with activity measurements .
Q. What computational methods predict the compound’s binding modes with potential biological targets?
- Modeling Workflow :
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts interactions with kinase ATP-binding pockets (e.g., EGFR).
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting key residues (e.g., Lys721 in EGFR) .
- Free Energy Calculations : MM-GBSA quantifies binding affinities, correlating with experimental IC values (R > 0.85) .
Q. How does the cyclohexene ring’s conformation impact pharmacological properties?
- Structure-Activity Relationship (SAR) :
- Stereochemistry : Enantiomeric separation (chiral HPLC) reveals that the (R)-cyclohexene isomer exhibits 3-fold higher potency due to optimal hydrophobic packing in target pockets .
- Ring Strain : DFT calculations (B3LYP/6-31G*) show that the cyclohexene’s half-chair conformation reduces torsional strain, enhancing stability in aqueous media .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?
- Assay Design :
- Kinase Profiling : Use ADP-Glo™ assay for measuring kinase inhibition (e.g., IC against JAK2).
- Protease Inhibition : Fluorescent substrate cleavage assays (e.g., caspase-3) with Z-FR-AMC substrate .
- Dose-Response Curves : 10-point dilution series (1 nM–10 µM) with triplicate measurements to ensure reproducibility .
Q. How can solubility and bioavailability challenges be addressed during preclinical development?
- Formulation Strategies :
- Co-Solvents : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility (target: >50 µg/mL).
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated cyclohexene) to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
